molecular formula C11H14N2S B13758418 N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine CAS No. 62194-26-7

N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine

Katalognummer: B13758418
CAS-Nummer: 62194-26-7
Molekulargewicht: 206.31 g/mol
InChI-Schlüssel: OQZDJVYYOAJXAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound that contains a benzothiazole ring Benzothiazoles are known for their wide range of biological activities and are commonly found in various pharmaceuticals and agrochemicals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to a dihydrobenzothiazole.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated or nitro-substituted benzothiazoles.

Wissenschaftliche Forschungsanwendungen

N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Wirkmechanismus

The mechanism of action of N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methyl-2-aminobenzothiazole: Similar structure but lacks the N-methyl and isopropyl groups.

    2-Aminobenzothiazole: The parent compound without any alkyl substitutions.

    6-Isopropyl-2-aminobenzothiazole: Similar structure but lacks the N-methyl group.

Uniqueness

N-Methyl-6-(propan-2-yl)-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both N-methyl and isopropyl groups can enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Eigenschaften

CAS-Nummer

62194-26-7

Molekularformel

C11H14N2S

Molekulargewicht

206.31 g/mol

IUPAC-Name

N-methyl-6-propan-2-yl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C11H14N2S/c1-7(2)8-4-5-9-10(6-8)14-11(12-3)13-9/h4-7H,1-3H3,(H,12,13)

InChI-Schlüssel

OQZDJVYYOAJXAB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC2=C(C=C1)N=C(S2)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.